molecular formula C19H25N3O7S B588646 Propamidine Monoamide Isethionate CAS No. 1391051-87-8

Propamidine Monoamide Isethionate

Cat. No. B588646
M. Wt: 439.483
InChI Key: GKLXXISYELOYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propamidine Monoamide Isethionate is an antiseptic and disinfectant. It is used in the treatment of Acanthamoeba infection . The compound belongs to the aromatic diamidine group , which possesses bacteriostatic properties against a wide range of organisms .


Synthesis Analysis

The synthesis pathway for Propamidine Monoamide Isethionate involves combining propamidine with two molar equivalents of isethionic acid . This results in the formation of the salt, which is used for its antimicrobial properties .


Molecular Structure Analysis

The chemical formula for Propamidine Monoamide Isethionate is C21H32N4O10S2 , with an average mass of 564.63 Da . The compound consists of a guanidinium moiety linked to two benzene rings via a propane-1,3-diylbis(oxy) bridge. The presence of the isethionate group contributes to its pharmacological activity .


Chemical Reactions Analysis

Propamidine Monoamide Isethionate exerts antibacterial action against pyrogenic cocci , antibiotic-resistant staphylococci, and some Gram-negative bacilli . Its activity remains effective even in the presence of organic matter such as tissue fluids, pus, and serum .


Physical And Chemical Properties Analysis

  • Use : Treatment of minor eye infections such as conjunctivitis and blepharitis

Scientific Research Applications

1. Amebic Keratitis Treatment

Propamidine isethionate has been identified as a key treatment option for amebic keratitis caused by Acanthamoeba. Studies have demonstrated its effectiveness in treating this condition. For instance, a study found that propamidine isethionate eye drops were effective against several strains of Acanthamoeba, although resistance was observed in some cases, highlighting the need for thorough in vitro sensitivity testing and precise therapy from the outset (Paniagua-Crespo et al., 1989). Another study evaluating the combination of propamidine isethionate and neomycin for Acanthamoeba keratitis reported a high rate of treatment success, indicating the efficacy of this combination (Hargrave et al., 1999).

2. Antifungal and Antimicrobial Properties

Propamidine isethionate exhibits notable antifungal and antimicrobial properties. For example, a study showed that propamidine decreases mitochondrial complex III activity in Botrytis cinerea, a pathogenetic fungus, indicating its potential as an antifungal agent (Wu et al., 2010). Similarly, propamidine was found to have antibacterial and fungistatic properties, as demonstrated in a study that examined its effects on various bacterial and fungal pathogens (Elson, 1945).

3. Synergistic Effects with Other Agents

Research has also explored the synergistic effects of propamidine isethionate when combined with other agents. A study investigating combinations of propamidine isethionate with polymyxin B found synergistic inhibitory and bactericidal activity against several bacterial strains, suggesting potential use in treating wound and superficial eye infections (Richards & Xing, 1994).

4. DNA Interaction and Drug Binding

Propamidine isethionate's interaction with DNA has been studied, particularly its binding to the minor groove of DNA. This was observed in a study where propamidine was crystallized with a DNA sequence, providing insights into its molecular interactions and potential implications in treating AIDS-associated Pneumocystis carinii (Nunn & Neidle, 1995).

5. Effects on Complement Activation

Propamidine has been shown to have both inhibitory and enhancing effects on complement activation. This dual action was demonstrated in a study assessing its impact on immune hemolysis, suggesting its potential significance in infections with babesiae (Vogt et al., 1979).

Safety And Hazards

  • Pregnancy : In the case of pregnancy, careful consideration is necessary when using propamidine .

properties

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUSDNSUNFBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propamidine Monoamide Isethionate

CAS RN

140-63-6
Record name Propamidine isethionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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